N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Description

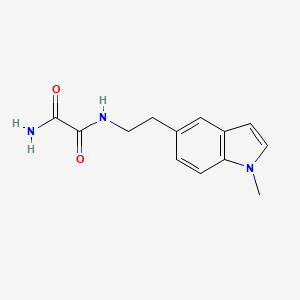

N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 1-methylindole moiety linked via an ethyl spacer to an oxalamide core. Its structural uniqueness lies in the indole substituent, which may confer distinct physicochemical and biological properties compared to other oxalamides.

Properties

IUPAC Name |

N'-[2-(1-methylindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16-7-5-10-8-9(2-3-11(10)16)4-6-15-13(18)12(14)17/h2-3,5,7-8H,4,6H2,1H3,(H2,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVXRARDDAEAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional outcomes among N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and related oxalamides:

Notes:

- Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting that substituents (e.g., benzyl vs. indolyl) may influence degradation rates or metabolite profiles .

- Safety: The FAO/WHO Committee established a NOEL of 100 mg/kg bw/day for S336 and analogs, yielding exceptionally high safety margins (500 million) due to minimal human exposure .

Comparison with Indole-Containing Non-Oxalamides

describes N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide , an indole-acetamide derivative. Key differences include:

- Core Structure: Acetamide vs. oxalamide backbone.

- Synthetic Routes : Both compounds employ HATU-mediated coupling, but oxalamides require additional steps to introduce the second amide group .

- Bioactivity : While oxalamides like S336 are potent flavor enhancers, indole-acetamides may prioritize different targets (e.g., antimicrobial or kinase inhibition) based on analogous structures .

Research Implications and Gaps

- Activity Profiling : The biological role of this compound remains uncharacterized. Given the indole moiety’s prevalence in neurotransmitter analogs (e.g., serotonin), further studies could explore CNS or anticancer applications.

- Metabolism : Structural similarities to S336 suggest rapid hepatic metabolism, but indole-specific pathways (e.g., CYP450-mediated oxidation) may yield unique metabolites requiring investigation .

- Regulatory Considerations : The FAO/WHO’s safety framework for oxalamides supports regulatory approval for flavoring agents, but indole-derived variants may necessitate additional toxicological data .

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

Chemical Structure : The compound features an indole moiety linked through an oxalamide functional group.

Molecular Formula : C18H19N3O2

Molecular Weight : 341.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction : The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This includes interactions with serotonin receptors, particularly the 5-HT1D subtype, which are implicated in mood regulation and anxiety responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis. This inhibition can lead to analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Properties : Similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine sources have shown significant activity against human cancer cells .

- Neuropharmacological Effects : The compound's ability to act as a receptor agonist for serotonin receptors suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Indole core, carboxylic acid | Small-molecule allosteric modulator of CB1 receptor |

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives, including this compound:

- Cytotoxicity Studies : Research has shown that indole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, methyl 1H-indole-3-carboxylate demonstrated significant cytotoxic effects against human cancer cells .

- Anti-inflammatory Effects : Compounds within the oxalamide class have been observed to inhibit inflammatory pathways, providing insights into their potential as anti-inflammatory agents.

- Neuropharmacological Applications : The interaction of the compound with serotonin receptors has been linked to mood regulation and anxiety management, indicating its potential use in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.